N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
CAS No.: 32381-30-9
Cat. No.: VC0104751
Molecular Formula: C34H46N4O10S2
Molecular Weight: 734.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32381-30-9 |
|---|---|
| Molecular Formula | C34H46N4O10S2 |
| Molecular Weight | 734.9 g/mol |
| IUPAC Name | benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate |
| Standard InChI | InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1 |
| Standard InChI Key | XWPSZYXJKVIUMV-UIOOFZCWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a disulfide-bridged cystyl core (derived from L-cysteine) symmetrically conjugated to glycine residues. Each glycine unit is modified with benzyl ester and tert-butyl carbamate (Boc) protective groups, as shown in its IUPAC name: benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate. The tert-butyl groups enhance solubility in organic media, while benzyl esters provide acid-labile protection for carboxyl functionalities during solid-phase peptide synthesis (SPPS) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₆N₄O₁₀S₂ |
| Molecular Weight | 734.9 g/mol |
| CAS Registry Number | 32381-30-9 |
| Protective Groups | Benzyl ester, Boc |
| Disulfide Bridge | Between cysteinyl thiol groups |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of ester carbonyl stretches at 1,720–1,740 cm⁻¹ and Boc carbamate signals at δ 1.4 ppm in ¹H-NMR . Mass spectrometry reveals a molecular ion peak at m/z 735.3 ([M+H]⁺), consistent with the molecular formula.
Synthetic Methodologies
Stepwise Synthesis Protocol
The synthesis involves two primary stages: (1) amino acid coupling and (2) esterification.
Amino Acid Coupling
L-Cysteine and glycine derivatives are coupled via carbodiimide-mediated activation (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0–4°C to minimize racemization, yielding the cystyl-diglycine backbone .
Esterification and Boc Protection
Benzyl esters are introduced using benzyl bromide in the presence of diisopropylethylamine (DIPEA), while Boc groups are appended via reaction with di-tert-butyl dicarbonate . The final product is purified via silica gel chromatography, achieving >98% purity.
Table 2: Reagents and Conditions for Synthesis
| Step | Reagents | Conditions |
|---|---|---|
| Amino Acid Coupling | DCC, HOBt, DMF | 0–4°C, 12 h |
| Benzyl Esterification | Benzyl bromide, DIPEA | RT, 6 h |
| Boc Protection | Di-tert-butyl dicarbonate | RT, 4 h, pH 8–9 |
Challenges in Synthesis
The disulfide bridge necessitates controlled oxidative conditions (e.g., iodine or air oxidation) to prevent over-oxidation to sulfonic acids. Microwave-assisted cyclization has been explored to enhance reaction efficiency, reducing synthesis time by 40% compared to conventional thermal methods .
Applications in Biochemical Research
Peptide Synthesis
The compound serves as a bifunctional building block in SPPS, enabling the incorporation of disulfide bonds—a critical feature in bioactive peptides like oxytocin and somatostatin . Its Boc and benzyl groups are selectively cleaved under acidic (TFA) and hydrogenolytic conditions, respectively, allowing orthogonal deprotection strategies .
Drug Design and Protease Inhibition
Structural analogs of this compound have shown inhibitory activity against HIV-1 protease by mimicking the Phe-Pro diol core of natural substrates . Modifications to the glycine residues enhance binding affinity to protease active sites, with IC₅₀ values in the nanomolar range .
Table 3: Biological Activity of Structural Analogs
| Analog Structure | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Cyclo(Phe-Pro) | HIV-1 Protease | 450 |
| Triazine-3,6-dione | Breast Cancer Cells | 120 |
Mechanistic Insights and Reactivity
Disulfide Bond Dynamics
The cystyl disulfide bridge undergoes reversible reduction to thiols under glutathione-rich environments, facilitating intracellular drug release. This redox-sensitive property is exploited in prodrug designs for tumor-targeted therapies.
Stability Under Physiological Conditions
In vitro studies demonstrate a half-life of 8.2 hours in plasma at pH 7.4, with degradation products including glycine, L-cysteine, and benzyl alcohol.
Future Directions and Innovations
Solid-Phase Synthesis Optimization
Recent advancements in base-labile safety-catch linkers (e.g., ETB linkers) enable traceless cleavage of peptides from resin supports, improving yields by 15–20% . Integration of these linkers with N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine derivatives could streamline large-scale peptide production.
Peptidomimetic Scaffolds
The compound’s structural flexibility positions it as a scaffold for 1,2,4-triazine-3,6-diones—peptidomimetics with enhanced metabolic stability and bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume